3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Overview
Description
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid group protected by a pinacol ester, making it stable and versatile for various chemical transformations.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .
Biochemical Pathways
The products of suzuki-miyaura cross-coupling reactions, in which this compound can participate, are often involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their hydrolytic stability .
Result of Action
The products of reactions involving this compound can have various effects depending on their structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also undergo protodeboronation reactions, where the boronic ester group is removed under certain conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Protodeboronation: Radical initiators (e.g., AIBN), proton sources (e.g., diphenyl phosphate).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Alkenes or other functionalized organic compounds.
Scientific Research Applications
Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.
Biology: In biological research, 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester can be used to modify biomolecules or to create fluorescent probes for imaging studies.
Medicine: It is employed in the development of new drugs, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
3-Chloro-4-hydroxyphenylboronic acid pinacol ester
4-Methoxyphenylboronic acid pinacol ester
3-Fluoro-4-isopropoxyphenylboronic acid pinacol ester
Uniqueness: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and stability. The presence of both a chlorine and an isopropoxy group makes it particularly useful for certain cross-coupling reactions and other synthetic applications.
This compound's versatility and stability make it a valuable tool in both research and industry, contributing to advancements in various fields of science and technology.
Properties
IUPAC Name |
2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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